4-(2-furyl)-2-mercapto-6-phenylnicotinonitrile
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Overview
Description
4-(2-furyl)-2-mercapto-6-phenylnicotinonitrile, also known as FMN, is a biologically active compound that has been extensively studied for its potential applications in various fields of science. This molecule belongs to the class of flavin mononucleotide analogs, which are known for their ability to mimic the biological activity of flavin cofactors.
Mechanism of Action
The mechanism of action of 4-(2-furyl)-2-mercapto-6-phenylnicotinonitrile is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body, including the MAPK/ERK and PI3K/Akt pathways. It has also been shown to interact with various enzymes, including NADPH oxidase and xanthine oxidase, which play important roles in oxidative stress and inflammation.
Biochemical and physiological effects:
This compound has been shown to exhibit a wide range of biochemical and physiological effects, including the ability to scavenge reactive oxygen species, inhibit inflammatory cytokine production, and induce apoptosis in cancer cells. It has also been shown to improve glucose metabolism and insulin sensitivity in animal models of diabetes.
Advantages and Limitations for Lab Experiments
One of the main advantages of 4-(2-furyl)-2-mercapto-6-phenylnicotinonitrile is its ability to mimic the biological activity of flavin cofactors, which play important roles in various metabolic pathways in the body. This makes it a valuable tool for studying the mechanisms of various biological processes. However, one limitation of this compound is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
Future Directions
There are several potential future directions for research on 4-(2-furyl)-2-mercapto-6-phenylnicotinonitrile. One area of interest is the development of novel this compound analogs with improved solubility and bioavailability. Another area of interest is the investigation of the potential therapeutic applications of this compound in various disease states, including cancer, diabetes, and neurodegenerative disorders. Additionally, further research is needed to elucidate the precise mechanism of action of this compound and its interaction with various signaling pathways and enzymes in the body.
Synthesis Methods
The synthesis of 4-(2-furyl)-2-mercapto-6-phenylnicotinonitrile involves the condensation of 4-(2-furyl)-2-nitroacetonitrile and 6-bromo-2-phenyl-3-mercaptopyridine in the presence of a base. The resulting product is then reduced using a suitable reducing agent to obtain this compound in high yield.
Scientific Research Applications
4-(2-furyl)-2-mercapto-6-phenylnicotinonitrile has been extensively studied for its potential applications in various fields of science, including biochemistry, pharmacology, and medicinal chemistry. It has been shown to exhibit a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties.
properties
IUPAC Name |
4-(furan-2-yl)-6-phenyl-2-sulfanylidene-1H-pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N2OS/c17-10-13-12(15-7-4-8-19-15)9-14(18-16(13)20)11-5-2-1-3-6-11/h1-9H,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHUWNFNPEVVBBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(C(=S)N2)C#N)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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